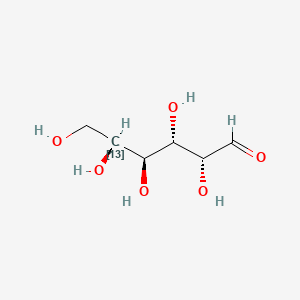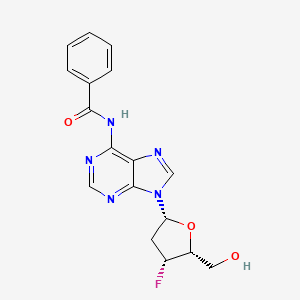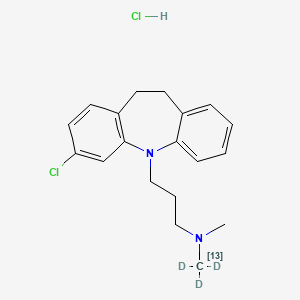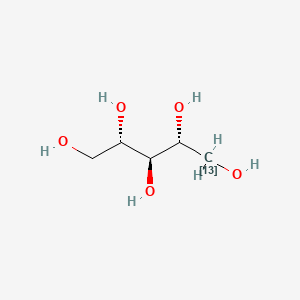
D-galactose-5-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-galactose-5-13C is an isotopically labeled form of D-galactose, a naturally occurring aldohexose sugar. The “13C” label indicates that the carbon at the fifth position in the galactose molecule is a carbon-13 isotope, which is a stable isotope of carbon. This labeling makes this compound particularly useful in various scientific studies, including metabolic research and tracer studies, due to its ability to be tracked using mass spectrometry and other analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-galactose-5-13C can be synthesized using 13C-labeled raw materials under appropriate conditions. The synthesis generally involves chemical reactions that incorporate the 13C isotope into the galactose molecule. One common method is the chemical synthesis route, where 13C-labeled precursors are used to build the galactose molecule step by step .
Industrial Production Methods: In addition to chemical synthesis, microbial fermentation is another method used for the production of this compound. In this method, microorganisms are cultured in a medium containing 13C-labeled substrates, which they metabolize to produce the labeled galactose. This method is advantageous for producing large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: D-galactose-5-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving galactose.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of galactonic acid.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride, leading to the formation of galactitol.
Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed:
Oxidation: Galactonic acid
Reduction: Galactitol
Substitution: Various substituted galactose derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
D-galactose-5-13C has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mass spectrometry to study the metabolic pathways of galactose and its derivatives.
Biology: In metabolic studies, this compound helps in tracking the utilization and transformation of galactose in biological systems.
Medicine: It is used in diagnostic tests to evaluate liver function and assess metabolic disorders such as galactosemia.
Industry: this compound is employed in the development of new drugs and therapeutic agents, particularly in the design of prodrugs and targeted drug delivery systems .
Wirkmechanismus
The mechanism of action of D-galactose-5-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon allows researchers to trace the metabolic fate of galactose and identify the specific pathways and molecular targets involved. This information is crucial for understanding the role of galactose in cellular processes and for developing targeted therapies .
Vergleich Mit ähnlichen Verbindungen
D-galactose-13C-5: Another isotopically labeled form of galactose, where the carbon-13 isotope is at the fifth position.
D-glucose-13C: A labeled form of glucose, used similarly in metabolic studies.
D-mannose-13C: A labeled form of mannose, used in studies of glycosylation and carbohydrate metabolism
Uniqueness of D-galactose-5-13C: this compound is unique due to its specific labeling at the fifth carbon position, which provides detailed insights into the metabolic pathways and biochemical transformations involving galactose. This specificity makes it a valuable tool for studying the intricacies of galactose metabolism and its role in various biological processes.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-KOKIVGLBSA-N |
Isomerische SMILES |
C([13C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)

![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)
![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)

![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)


